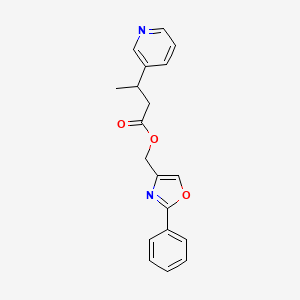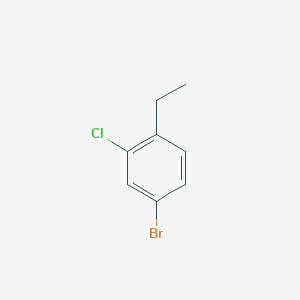
(2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and oxazole, which are both heterocyclic compounds. The synthesis of this compound is a complex process that involves several steps, and it requires expertise in organic chemistry.
作用机制
The mechanism of action of (2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may act by modulating the activity of certain receptors in the brain, which are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
(2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have antibacterial and antifungal activity.
实验室实验的优点和局限性
One of the advantages of using (2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate in lab experiments is its potential application in the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
未来方向
There are several future directions for the study of (2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate. One of the future directions is the further study of its potential anticancer activity, and the development of new drugs based on this compound. Another future direction is the study of its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, the study of the mechanism of action of this compound and its potential application in the development of new antibiotics and antifungal agents is also a future direction.
合成方法
The synthesis of (2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate involves several steps, which are carried out in a controlled environment. The first step involves the synthesis of 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid, which is then converted into the corresponding acid chloride. The second step involves the reaction of the acid chloride with 3-pyridin-3-ylbutanol in the presence of a base to form the final product. The synthesis of this compound requires expertise in organic chemistry, and it is a time-consuming process.
科学研究应用
(2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate has potential applications in various fields of scientific research. This compound has been studied for its potential anticancer activity, and it has shown promising results in preclinical studies. It has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, this compound has been studied for its potential application in the development of new drugs for the treatment of infectious diseases.
属性
IUPAC Name |
(2-phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14(16-8-5-9-20-11-16)10-18(22)23-12-17-13-24-19(21-17)15-6-3-2-4-7-15/h2-9,11,13-14H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHYSLXUEUGBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OCC1=COC(=N1)C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone](/img/structure/B7574411.png)
![(E)-3-[4-methoxy-3-[methyl-(4-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7574426.png)
![(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7574431.png)
![1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea](/img/structure/B7574449.png)
![1-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7574451.png)
![1-[3-(2-Propan-2-ylimidazol-1-yl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7574454.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)

![2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole](/img/structure/B7574479.png)
![4-azatricyclo[4.3.1.13,8]undecan-4-yl(3H-benzimidazol-5-yl)methanone](/img/structure/B7574480.png)
![tert-butyl N-[1-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate](/img/structure/B7574483.png)
![3-Fluoro-4-[[4-[1-(oxane-4-carbonyl)azepan-2-yl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7574488.png)

